molecular formula C16H15N3O2 B12179054 N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide

N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide

Cat. No.: B12179054
M. Wt: 281.31 g/mol
InChI Key: VZZCDUBQPRKADU-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of an indazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide typically involves the reaction of 2H-indazole-3-carboxylic acid with 4-hydroxyphenethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C16H15N3O2/c20-12-7-5-11(6-8-12)9-10-17-16(21)15-13-3-1-2-4-14(13)18-19-15/h1-8,20H,9-10H2,(H,17,21)(H,18,19)

InChI Key

VZZCDUBQPRKADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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